molecular formula C19H24N2O2 B1385005 N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide CAS No. 1020056-30-7

N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide

Cat. No.: B1385005
CAS No.: 1020056-30-7
M. Wt: 312.4 g/mol
InChI Key: RDMQVRDNHUPAKI-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a 3-amino-2-methylphenyl group attached to the amide nitrogen and a pentyloxy (5-carbon alkoxy) substituent at the para position of the benzoyl ring. This compound belongs to a class of molecules where structural modifications, such as varying alkoxy chain lengths and substituent positions, significantly influence physicochemical properties and biological activities.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-4-5-13-23-16-11-9-15(10-12-16)19(22)21-18-8-6-7-17(20)14(18)2/h6-12H,3-5,13,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMQVRDNHUPAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acid Chloride Route

  • Reagents:
    • 3-Amino-2-methylphenylamine (amine component)
    • 4-(Pentyloxy)benzoyl chloride (acid chloride component)
    • Base: Triethylamine or other acid scavengers
    • Solvent: Dichloromethane (DCM) or ethyl acetate
  • Conditions:
    • Temperature: 0–25 °C (ice bath to room temperature)
    • Reaction time: 1–2 hours
    • Inert atmosphere (nitrogen or argon) to avoid moisture
  • Procedure:

    • Dissolve the amine in DCM or ethyl acetate with triethylamine under ice bath conditions.
    • Slowly add the acid chloride dropwise to the stirred solution.
    • Stir the mixture at room temperature for 1–2 hours.
    • Quench the reaction with water, extract the organic layer, wash with brine, dry, and concentrate.
    • Purify the crude product by recrystallization (ethyl acetate/petroleum ether) or column chromatography.
  • Yield: Typically high, in the range of 80–95% depending on purity and scale.

  • Example Data:








































    ParameterValueNotes
    SolventDichloromethane / Ethyl acetateCommon solvents used
    BaseTriethylamineAcid scavenger
    Temperature0–25 °CControlled cooling and stirring
    Reaction Time1–2 hoursSufficient for completion
    Yield80–95%High yield typical
    PurificationRecrystallization / ChromatographyTo achieve >99% purity

Alternative Methods: Carbamate and Chemoselective Approaches

  • Chemoselective acylation:
    Recent advances include chemoselective reactions that avoid acylation of the aromatic amino group, which is prone to side reactions. For example, using mild conditions with selective catalysts or protecting groups can enhance selectivity.
  • Use of carbamate intermediates:
    Some methods involve preparing carbamate intermediates (e.g., phenyl dimethyl carbamate derivatives) followed by selective substitution to introduce the amide bond.
  • Catalysts and additives:
    Catalysts like 4-dimethylaminopyridine (DMAP) and bases such as triethylamine are used to accelerate the reaction and improve yields. Microwave-assisted protocols have also been reported for related benzamide derivatives, reducing reaction time significantly.

Research Findings and Optimization

  • Reaction selectivity:
    Maintaining the aromatic amino group intact during acylation is critical. Methods involving low temperature, dry solvents, and slow addition of acid chloride minimize side reactions.
  • Purity and characterization:
    Products are routinely characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity. High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >99%.
  • Scale-up considerations:
    Industrial scale synthesis requires control of moisture, temperature, and stoichiometry to avoid by-products and maximize yield. Cost-effective bases and solvents are preferred.
  • Environmental and safety notes:
    Use of dry solvents and inert atmosphere is recommended to avoid hydrolysis of acid chlorides. Proper quenching and waste treatment are essential.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
Acid chloride + amine 3-amino-2-methylphenylamine + 4-(pentyloxy)benzoyl chloride, triethylamine, DCM, 0–25 °C, 2 h 80–95 Classical, high yield, straightforward
Carbamate intermediate route Phenyl dimethyl carbamate intermediates, selective substitution, DMAP catalyst, DCM, RT 75–85 Improved selectivity, multi-step
Microwave-assisted synthesis Acid chloride + amine, DMAP, triethylamine, microwave, 50 °C, 10 min 80 Rapid synthesis, energy efficient
Chemoselective acylation Mild catalysts, dry acetonitrile, 20–25 °C, 2 h 70–80 Avoids aromatic amino acylation, selective

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Alkoxy Chain Length and Lipophilicity
  • Target Compound : The pentyloxy group (5-carbon linear chain) enhances lipophilicity compared to shorter or branched alkoxy chains. This may improve membrane permeability but reduce aqueous solubility.
  • N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide : The isobutoxy group (4-carbon branched chain) results in lower molecular weight and slightly reduced lipophilicity. Reported properties include a density of 1.144 g/cm³ and pKa ~13.53, suggesting moderate basicity.
Amino Group Positioning
  • N-(2-aminophenyl)-4-(pentyloxy)benzamide : The 2-aminophenyl group facilitates metal coordination (e.g., Mn(II), Cu(II)), forming antimicrobial metal complexes. In contrast, the 3-amino-2-methylphenyl group in the target compound may hinder chelation due to steric and electronic effects from the methyl substituent.
Antimicrobial Potential
  • N-(2-aminophenyl)-4-(pentyloxy)benzamide Metal Complexes : Demonstrated efficacy against microbial pathogens, attributed to the 2-aminophenyl group’s ability to bind metal ions.
Antioxidant Activity
  • N-(4-hydroxyphenyl)benzamide (A8) and N-(4-methoxyphenyl)benzamide (H10) : Exhibited 86.6% and 87.7% inhibition, respectively, in antioxidant assays. Electron-donating groups (e.g., hydroxy, methoxy) enhance radical scavenging. The pentyloxy group in the target compound, while electron-donating, may offer less potent antioxidant effects compared to phenolic hydroxyl groups.
Enzyme Inhibition and Neuroactivity
  • MS-275 (Benzamide HDAC Inhibitor) : A potent histone deacetylase (HDAC) inhibitor with brain region selectivity. The target compound lacks the pyridinyl-methoxycarbonyl group critical for HDAC binding in MS-275, suggesting divergent pharmacological targets.

Comparative Data Table

Compound Name Substituents Key Biological Activity Physicochemical Properties
N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide 3-amino-2-methylphenyl, pentyloxy Predicted: Antimicrobial High lipophilicity, moderate solubility
N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide 3-amino-2-methylphenyl, isobutoxy Irritant (Hazard class) Density: 1.144 g/cm³; pKa ~13.53
N-(2-aminophenyl)-4-(pentyloxy)benzamide 2-aminophenyl, pentyloxy Antimicrobial (metal complexes) Metal-binding capability
A8 (Benzamide series) 4-hydroxyphenyl Antioxidant (% inhibition: 86.6) High polarity, strong electron donation
MS-275 Pyridin-3-yl-methoxycarbonyl HDAC inhibition Brain region-selective, high potency

Research Findings and Implications

Alkoxy Chain Optimization

The pentyloxy group’s extended chain likely enhances lipophilicity, favoring passive diffusion across biological membranes. However, excessive hydrophobicity may limit solubility, necessitating formulation strategies for drug delivery applications.

Amino Group Influence

This modification may redirect bioactivity toward novel targets.

Biological Activity

N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features an amide functional group linked to a pentyloxy chain and an amino-substituted aromatic ring. Its molecular formula is C18H25N2O2C_{18}H_{25}N_{2}O_{2} with a molecular weight of 301.41 g/mol. The structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins, such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways through the following mechanisms:

  • Enzyme Inhibition : It may act as an enzyme inhibitor, affecting metabolic pathways.
  • Receptor Binding : The compound could bind to specific receptors, altering cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Enzyme Modulation : It has been investigated for its potential to modulate enzymes involved in various biochemical pathways.

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds structurally related to this compound. Below are summarized findings from relevant research:

StudyCompoundActivityIC50 Value (µM)Notes
NAHDAC Inhibition2.66 (A2780), 1.73 (HepG2)Exhibited significant antiproliferative effects
ML266Enzyme ActivationNot specifiedIncreased Gcase activity in patient-derived cells
VariousProtein Kinase Inhibition10 nM (EGFR)High potency against specific kinases

Comparative Analysis

To understand the potential of this compound better, it is essential to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamideSimilar amide structureNotable anticancer activity
N-(4-Amino-2-methylphenyl)-3-propoxybenzamideSimilar aromatic featuresPotential enzyme inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide
Reactant of Route 2
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N-(3-Amino-2-methylphenyl)-4-(pentyloxy)benzamide

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